Entacapone-d10 CAS number and physicochemical properties
Entacapone-d10 CAS number and physicochemical properties
Physicochemical Profile, Bioanalytical Application, and Handling Protocols
Executive Summary
Entacapone-d10 (CAS: 1185241-19-3) is the stable isotope-labeled analog of Entacapone, a selective and reversible catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease. Enriched with ten deuterium atoms on the N,N-diethyl moiety, this compound serves as the definitive Internal Standard (IS) for the quantification of Entacapone in biological matrices (plasma, urine, tissue) via LC-MS/MS.[1]
Its +10 Da mass shift eliminates isotopic overlap with the parent drug, ensuring precise quantification without "cross-talk" interference, provided the correct mass spectrometry transitions are selected. This guide details the physicochemical properties, validated bioanalytical workflows, and critical stability considerations required for high-integrity research.
Part 1: Chemical Identity & Physicochemical Profile
Entacapone-d10 is chemically distinct due to the complete deuteration of its diethylamine side chain. This modification alters its mass but retains the chromatographic behavior (retention time) and ionization efficiency of the parent molecule, making it an ideal internal standard.
Substance Identification
| Property | Specification |
| Chemical Name | (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(pentadeuteroethyl)prop-2-enamide |
| Common Name | Entacapone-d10 |
| CAS Number | 1185241-19-3 |
| Molecular Formula | C₁₄H₅D₁₀N₃O₅ |
| Molecular Weight | 315.35 g/mol (Parent Entacapone: 305.29 g/mol ) |
| Isotopic Purity | Typically ≥ 98% atom D |
| Appearance | Yellow to orange crystalline solid |
| Isomerism | Supplied primarily as the biologically active (E)-isomer . (Z)-isomer is a potential photodegradant. |
Physicochemical Properties
| Parameter | Value | Technical Implication |
| Solubility | DMSO (~30 mg/mL), DMF, Ethanol (~5 mg/mL). Sparingly soluble in water. | Protocol Critical: Stock solutions must be prepared in DMSO or MeOH before diluting into aqueous buffers to prevent precipitation. |
| pKa | ~4.5 (Acidic phenol groups) | Ionization efficiency is pH-dependent. Negative ESI is sensitive, but Positive ESI is often preferred for better linearity in complex matrices. |
| LogP | ~2.8 (Lipophilic) | High retention on C18 columns. Requires high organic content (>40%) for elution. |
| UV Max | ~305-310 nm | Strong UV absorbance allows for purity checks via HPLC-UV/PDA prior to MS use. |
Structural Visualization
The following diagram illustrates the specific site of deuteration (the diethylamine tail), which is the key to its mass shift.
Figure 1: Structural breakdown of Entacapone-d10, highlighting the diethylamine moiety where the ten deuterium atoms replace hydrogen.[2][3]
Part 2: Bioanalytical Application (LC-MS/MS)
In pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, Entacapone-d10 is the gold standard IS. Its use corrects for matrix effects (ion suppression/enhancement) and recovery losses during extraction.
Mass Spectrometry Transitions
Entacapone ionizes well in both Positive (ESI+) and Negative (ESI-) modes. However, Positive Mode is frequently cited for d10 applications due to specific fragmentation pathways.
Critical Technical Note: The "Common Product Ion" Phenomenon
The primary fragmentation pathway for Entacapone involves the cleavage of the amide bond, resulting in the loss of the diethylamine group.
-
Parent (Entacapone): Precursor 306.1
Product 233.0 (Loss of neutral diethylamine, mass 73). -
IS (Entacapone-d10): Precursor 316.1
Product 233.0 (Loss of neutral d10 -diethylamine, mass 83).
Because the label is on the leaving group, both the parent and the IS produce the same product ion (m/z 233.0). This is acceptable because the Precursor Ions (Q1) differ by 10 Da, allowing the quadrupole to distinguish them.
| Analyte | Polarity | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| Entacapone | ESI (+) | 306.1 [M+H]⁺ | 233.0 | 20-30 | 100 |
| Entacapone-d10 | ESI (+) | 316.1 [M+H]⁺ | 233.0 | 20-30 | 100 |
Note: If using Negative Mode (ESI-), the transition 304.1
Chromatographic Conditions
To ensure separation from the (Z)-isomer impurity and minimize matrix suppression:
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18 or Acquity BEH C18), 2.1 x 50 mm, 1.7 µm or 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of silanols).
-
Mobile Phase B: Acetonitrile (or Methanol).[2]
-
Gradient:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
3.0 min: 90% B (Elution of Entacapone ~2.5 min)
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibration)
-
Part 3: Experimental Workflow Protocol
This protocol outlines the extraction of Entacapone from human plasma using Entacapone-d10 as the IS.[1]
Stock Solution Preparation
-
Primary Stock: Dissolve 1 mg Entacapone-d10 in 1 mL DMSO (Concentration: 1 mg/mL). Do not use water.
-
Working IS Solution: Dilute the Primary Stock with Methanol to reach a concentration of 1 µg/mL.
-
Storage: Store at -20°C or -80°C. Protect from light (amber vials).
Sample Preparation (Protein Precipitation)
Objective: Remove plasma proteins while recovering >90% of the drug.
-
Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of Working IS Solution (Entacapone-d10). Vortex gently for 5 seconds.
-
Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) .
-
Why Acidified ACN? Acidification helps stabilize Entacapone and prevents degradation to the Z-isomer during processing.
-
-
Vortex: Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial containing 200 µL of Water (0.1% Formic Acid).
-
Dilution Step: Diluting with water matches the solvent strength to the initial mobile phase (10% B), preventing peak broadening.
-
Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for Entacapone quantification.
Part 4: Handling, Stability & Storage[4]
Entacapone and its deuterated analog are nitrocatechols , a class of compounds known for specific stability challenges.
Light Sensitivity (Critical)
-
Risk: Entacapone undergoes rapid photo-isomerization from the active (E)-isomer to the inactive (Z)-isomer upon exposure to UV/VIS light.
-
Mitigation:
-
Perform all extractions under monochromatic yellow light (sodium vapor lamps) or low-light conditions.
-
Use amber glassware for all stock solutions and autosampler vials.
-
Wrap clear tubes in aluminum foil if amber tubes are unavailable.
-
Thermal Stability
-
Solid State: Stable for >2 years at -20°C.
-
Solution:
-
DMSO Stock: Stable for 6 months at -20°C.
-
Aqueous/Plasma Samples: Stable for ~24 hours in the autosampler at 4°C.
-
Freeze-Thaw: Entacapone-d10 is stable for at least 3 freeze-thaw cycles in plasma, but fresh aliquots are recommended for calibration curves.
-
Safety
-
Hazard: Irritant. Potentially toxic if ingested.
-
PPE: Standard laboratory PPE (Gloves, Lab Coat, Safety Glasses) is required. Handle in a fume hood when preparing powder stocks.
References
-
Toronto Research Chemicals. Entacapone-d10 Product Datasheet. Accessed 2025.[4][5][6] Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5281081: Entacapone. Accessed 2025.[4][5][6] Link
-
Guideline on Bioanalytical Method Validation. European Medicines Agency (EMA). 2011.[7][8] Link
-
Forsberg, M., et al. "Pharmacokinetics and pharmacodynamics of entacapone and tolcapone after acute and repeated administration to humans." British Journal of Clinical Pharmacology 47.2 (1999): 148-157. Link
-
Jain, D.S., et al. "Development and validation of a stability-indicating RP-HPLC method for determination of Entacapone in bulk and pharmaceutical dosage forms." Journal of Chromatographic Science (2011). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. oaji.net [oaji.net]
